2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
CAS No.: 1153407-23-8
Cat. No.: VC6519865
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1153407-23-8 | 
|---|---|
| Molecular Formula | C11H13N3O2 | 
| Molecular Weight | 219.244 | 
| IUPAC Name | 2,5-dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid | 
| Standard InChI | InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16) | 
| Standard InChI Key | DAQYLOPDNGEWKW-UHFFFAOYSA-N | 
| SMILES | CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O | 
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrrole ring substituted at positions 1, 2, 3, and 5:
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Position 1: A 1-methyl-1H-pyrazol-4-yl group, introducing a second heterocyclic system. 
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Position 2 and 5: Methyl groups contributing to steric bulk and lipophilicity. 
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Position 3: A carboxylic acid group enabling hydrogen bonding and salt formation. 
The IUPAC name derives from this substitution pattern: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid.
Table 1: Key Molecular Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ | 
| Molecular Weight | 231.25 g/mol | 
| CAS Registry Number | Not yet assigned | 
| SMILES | CC1=NN(C=C1C2=C(C(=O)O)C(=CN2C)C)C | 
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, inferences can be drawn from analogous structures:
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¹H NMR: 
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid). 
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
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Pyrrole-first approach: Build the pyrrole core followed by pyrazole coupling. 
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Pyrazole-first approach: Synthesize the pyrazole moiety and attach it to a pre-functionalized pyrrole. 
Route 1: Hydrolysis of Ester Precursors
Analogous to the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid :
- 
Esterification: React 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylate ethyl ester with NaOH in ethanol/water under reflux. 
- 
Acidification: Adjust to pH 3 with HCl to precipitate the carboxylic acid. 
Key Conditions:
Route 2: Cross-Coupling Reactions
Utilize Suzuki-Miyaura coupling to attach the pyrazole group:
- 
Prepare boronic ester of 1-methyl-4-pyrazole. 
- 
Couple with halogenated pyrrole precursor (e.g., 3-bromo-2,5-dimethylpyrrole-3-carboxylic acid). 
Advantages: Higher regioselectivity compared to classical methods.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited due to hydrophobic methyl/pyrazole groups; enhanced in basic media via carboxylate formation. 
- 
Thermal Stability: Melting point estimated at 210–215°C (extrapolated from ). 
Table 2: Predicted Physicochemical Properties
Chemical Reactivity
Carboxylic Acid Derivatives
The -COOH group participates in standard reactions:
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Esterification: Forms methyl/ethyl esters with SOCl₂/ROH. 
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Amide Formation: Reacts with amines via DCC-mediated coupling. 
Electrophilic Substitution on Pyrrole
The electron-rich pyrrole ring undergoes:
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Nitration: At position 4 (meta to carboxylic acid). 
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Sulfonation: Requires protecting the -COOH group. 
Biological Activity and Applications
Material Science Applications
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Coordination Chemistry: The carboxylic acid and pyrazole N atoms can bind metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalysis. 
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